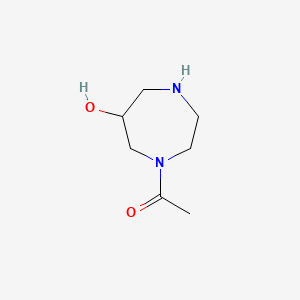
1-(6-Hydroxy-1,4-diazepan-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-Hydroxy-1,4-diazepan-1-yl)ethanone is a chemical compound that belongs to the class of diazepanes. It is a white crystalline powder that is soluble in water and ethanol. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.
Métodos De Preparación
The synthesis of 1-(6-Hydroxy-1,4-diazepan-1-yl)ethanone involves several steps. One common method includes the reaction of 1,4-diazepane with acetic anhydride under controlled conditions. The reaction is typically carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .
Industrial production methods often involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, is common in industrial settings to achieve the desired quality .
Análisis De Reacciones Químicas
1-(6-Hydroxy-1,4-diazepan-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions are common, where halogens or other substituents are introduced into the molecule using reagents like sodium halides or alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
1-(6-Hydroxy-1,4-diazepan-1-yl)ethanone has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new chemical entities.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of neurological disorders.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 1-(6-Hydroxy-1,4-diazepan-1-yl)ethanone involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of certain neurotransmitters, leading to its potential therapeutic effects. The exact pathways and molecular targets are still under investigation, but it is thought to influence the central nervous system .
Comparación Con Compuestos Similares
1-(6-Hydroxy-1,4-diazepan-1-yl)ethanone can be compared with other diazepane derivatives, such as diazepam and alprazolam. While all these compounds share a similar core structure, this compound is unique due to its acetyl group at the 1-position and hydroxyl group at the 6-position. This structural difference may contribute to its distinct chemical and biological properties.
Similar Compounds
- Diazepam
- Alprazolam
- Clonazepam
These compounds are well-known for their anxiolytic and sedative properties, but this compound’s unique structure may offer different therapeutic potentials.
Propiedades
Número CAS |
191669-17-7 |
|---|---|
Fórmula molecular |
C7H14N2O2 |
Peso molecular |
158.201 |
Nombre IUPAC |
1-(6-hydroxy-1,4-diazepan-1-yl)ethanone |
InChI |
InChI=1S/C7H14N2O2/c1-6(10)9-3-2-8-4-7(11)5-9/h7-8,11H,2-5H2,1H3 |
Clave InChI |
METAMLGGNJXEMU-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CCNCC(C1)O |
Sinónimos |
1H-1,4-Diazepin-6-ol, 1-acetylhexahydro- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















